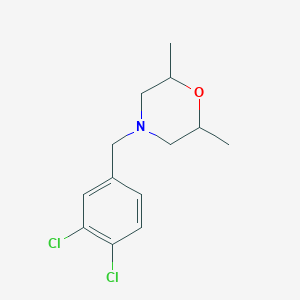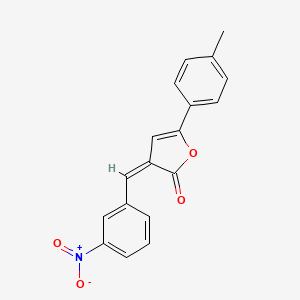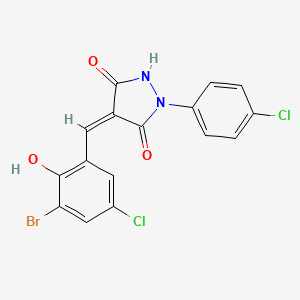
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine (DCBD) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of morpholine derivatives and is known for its ability to interact with various biological systems.
Aplicaciones Científicas De Investigación
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has been used in various scientific research applications such as pharmacology, toxicology, and neuroscience. It has been found to exhibit a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties. This compound has also been used as a tool for studying the role of ion channels in various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine is complex and involves multiple targets. It has been shown to interact with various ion channels, including voltage-gated potassium channels, calcium channels, and chloride channels. This compound has also been found to modulate the activity of G protein-coupled receptors and ionotropic receptors. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus. This compound has also been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine has several advantages for use in lab experiments. It is readily available, easy to synthesize, and has a high purity. This compound is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, this compound has some limitations for use in lab experiments. It is highly toxic and should be handled with care. In addition, this compound has low solubility in water, which can limit its use in some biological assays.
Direcciones Futuras
There are several future directions for research on 4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine. One area of interest is the development of new analogs with improved biological activity and reduced toxicity. Another area of research is the identification of the specific targets of this compound and the elucidation of its mode of action. This compound has also been proposed as a potential therapeutic agent for the treatment of various diseases, including cancer and fungal infections. Therefore, further research is needed to explore the potential clinical applications of this compound.
Conclusion
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. It has a wide range of biological activities and has been used as a tool for studying various biological processes. This compound has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential clinical applications.
Métodos De Síntesis
4-(3,4-dichlorobenzyl)-2,6-dimethylmorpholine can be synthesized by the reaction of 3,4-dichlorobenzyl chloride with 2,6-dimethylmorpholine in the presence of a base. The reaction proceeds smoothly and yields a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Propiedades
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-9-6-16(7-10(2)17-9)8-11-3-4-12(14)13(15)5-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGFYWOIUPVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-methoxypiperidine](/img/structure/B5136185.png)


![3-(1,3-benzodioxol-5-yl)-5-[3-(3-pyridinyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136195.png)

![N-benzyl-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5136226.png)
![N-(2,5-dimethylphenyl)-2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5136228.png)
![3-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}-2-naphthamide](/img/structure/B5136230.png)
![1-(4-methoxyphenyl)-3-[(4-methyl-2-quinazolinyl)thio]-2,5-pyrrolidinedione](/img/structure/B5136241.png)
![5-({[3-(dimethylamino)phenyl]amino}methylene)-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5136244.png)
![3,5-dimethoxy-N-({1-[4-(methylthio)benzyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5136246.png)
![3-chloro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5136248.png)
![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)

